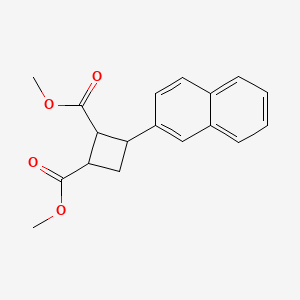
Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate is an organic compound characterized by a cyclobutane ring substituted with a naphthalene group and two ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between a naphthalene derivative and a cyclobutane precursor. The reaction conditions often involve the use of catalysts such as copper(I) salts and solvents like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of naphthalene-2-ylcyclobutane-1,2-dicarboxylic acid.
Reduction: Formation of dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-diol.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Dimethyl 1,1-cyclobutanedicarboxylate: A structurally related compound with similar ester functional groups.
Naphthalene-2-carboxylic acid derivatives: Compounds with a naphthalene core and carboxylic acid functionalities.
Uniqueness: Dimethyl 3-(naphthalen-2-yl)cyclobutane-1,2-dicarboxylate is unique due to the presence of both a cyclobutane ring and a naphthalene group, which confer distinct chemical and physical properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various research applications .
Propiedades
Número CAS |
139265-06-8 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
dimethyl 3-naphthalen-2-ylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C18H18O4/c1-21-17(19)15-10-14(16(15)18(20)22-2)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14-16H,10H2,1-2H3 |
Clave InChI |
HFLLMLQBAWGWRM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C1C(=O)OC)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


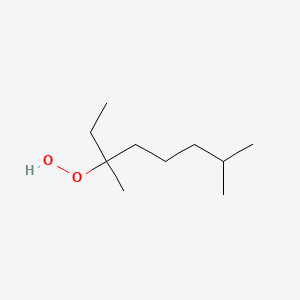
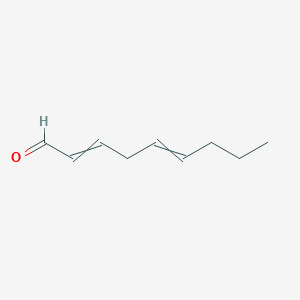

![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)

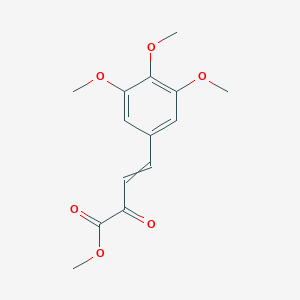
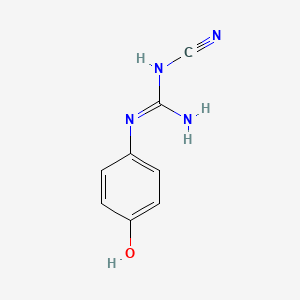
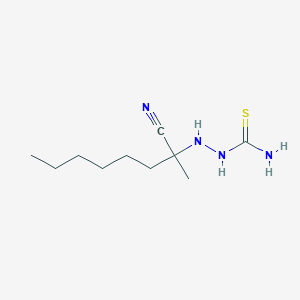
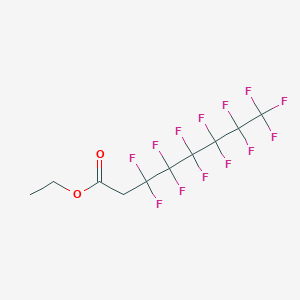
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
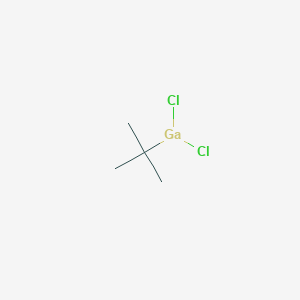
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)

